3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile
Descripción
Structural Isomerism and Stereochemical Considerations
The molecule features a chiral carbon at the C3 position of the propanenitrile backbone, leading to two enantiomers: (R)- and (S)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile (Fig. 1). The IUPAC name delineates its heterocyclic architecture:
- Pyrrolo[2,3-d]pyrimidine : A fused bicyclic system with nitrogen atoms at positions 1, 3, and 7.
- Pyrazole : A five-membered ring with two adjacent nitrogen atoms.
- Cyclopentyl group : A hydrophobic substituent enhancing binding affinity.
Key structural descriptors :
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₇H₁₈N₆ | |
| Molecular weight | 306.4 g/mol | |
| SMILES | C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| InChIKey | HFNKQEVNSGCOJV-UHFFFAOYSA-N |
The stereochemistry at C3 determines spatial orientation, influencing JAK2 binding. Co-crystal structures show the R-enantiomer adopts a conformation that maximizes van der Waals interactions with Met929 in JAK2, while the S-enantiomer faces steric hindrance.
R-Enantiomer vs S-Enantiomer: Biological Activity Differences
The R-enantiomer exhibits 10-fold greater JAK2 inhibition (IC₅₀ = 0.4 nM) than the S-enantiomer (IC₅₀ = 5.0 nM). This disparity arises from differential binding modes:
Binding interactions of R-enantiomer :
- Pyrrolopyrimidine : Forms hydrogen bonds with Leu932 and Glu930 in JAK2’s hinge region.
- Cyclopentyl group : Fits into a hydrophobic pocket near Met929.
- Nitrile group : Stabilizes the propionitrile side chain via dipole interactions.
Comparative activity :
| Parameter | R-Enantiomer | S-Enantiomer | Source |
|---|---|---|---|
| JAK2 IC₅₀ | 0.4 nM | 5.0 nM | |
| Cell proliferation IC₅₀ | 126–186 nM | 1,260–1,860 nM | |
| Apoptosis induction | 7-fold increase | No significant effect |
Pharmacokinetic studies confirm the R-enantiomer’s dominance in clinical formulations (Jakavi®), as racemic mixtures preferentially retain the R-form in vivo.
Racemic Mixture Composition and Separation Techniques
The racemic form (rac-Ruxolitinib, CID 17754772) comprises a 1:1 ratio of R- and S-enantiomers. Chiral separation methods include:
High-performance liquid chromatography (HPLC) :
- Stationary phase : Whelk-O1 chiral columns.
- Mobile phase : Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid.
- Resolution : 1.5–2.0, enabling >99% enantiomeric purity.
Crystallization : Differential solubility of diastereomeric salts (e.g., phosphate or trifluoroacetate) facilitates large-scale separation.
Analytical data for racemic mixture :
| Property | Value | Source |
|---|---|---|
| Melting point | 148–150°C | |
| Solubility (water) | 0.1 mg/mL | |
| LogP | 2.8 |
Structure-Activity Relationship of Key Functional Groups
Modifications to the core structure alter JAK2 affinity and selectivity:
Pyrrolopyrimidine moiety :
- Role : Essential for hinge-region binding.
- Modification : Replacement with pyrazolopyrimidine reduces IC₅₀ by 50%.
Cyclopentyl group :
- Role : Hydrophobic interaction with JAK2’s gatekeeper residue (Met929).
- Modification : Substitution with cyclohexyl decreases potency (IC₅₀ = 1.2 nM).
Nitrile group :
- Role : Stabilizes the propionitrile side chain via dipole interactions.
- Modification : Replacement with methyl group abolishes activity.
Pyrazole ring :
- Role : Positions the pyrrolopyrimidine core in the ATP-binding pocket.
- Modification : Nitrogen inversion reduces JAK2 selectivity.
SAR summary :
Propiedades
IUPAC Name |
3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6/c18-7-5-15(12-3-1-2-4-12)23-10-13(9-22-23)16-14-6-8-19-17(14)21-11-20-16/h6,8-12,15H,1-5H2,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFNKQEVNSGCOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CC#N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Ruxolitinib primarily targets Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2) . These are tyrosine kinases involved in cytokine signaling and hematopoiesis.
Mode of Action
Ruxolitinib exerts its anti-JAK activity by competitive inhibition of the ATP-binding catalytic site of the kinase domain. By inhibiting JAK1 and JAK2, ruxolitinib works to block the dysregulated cell signaling pathways and prevents abnormal blood cell proliferation.
Biochemical Pathways
Ruxolitinib affects several biochemical pathways. It significantly regulates Cytokine-cytokine receptor interactions, the IL-17 signaling pathway, Chemokine signaling pathway, MAPK signaling pathway, Hematopoietic cell lineage, and NF-kappa B signaling pathway. These pathways play very important roles in platelet production.
Pharmacokinetics
Ruxolitinib is well absorbed, has 95% bioavailability , and is bound to albumin for 97% . Its pharmacokinetics can be described with a two-compartment model and linear elimination. The volume of distribution differs between men and women, likely related to bodyweight differences. Metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors. The major metabolites of ruxolitinib are pharmacologically active. The main route of elimination of ruxolitinib metabolites is renal. Liver and renal dysfunction affect some of the pharmacokinetic variables and require dose reductions.
Result of Action
It has been shown to reduce splenomegaly, decrease levels of circulating interleukin 6 and tumor necrosis factor alpha, and prolong survival.
Action Environment
The action, efficacy, and stability of ruxolitinib can be influenced by various environmental factors. For instance, the presence of CYP3A4 inducers and inhibitors can alter the metabolism of ruxolitinib. Additionally, liver and renal dysfunction can affect some of the pharmacokinetic variables and require dose reductions.
Análisis Bioquímico
Biochemical Properties
Rac-Ruxolitinib targets the JAK-STAT signaling pathway, which plays a central role in signal transduction in hematopoietic cells, as well as in cells of the immune system. It interacts with various components of both the innate and adaptive immune system, such as natural killer cells, dendritic cells, T helper, and regulatory T cells.
Cellular Effects
Rac-Ruxolitinib has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by blocking the dysregulated cell signaling pathways and preventing abnormal blood cell proliferation. It also exerts potent anti-inflammatory and immunosuppressive effects.
Molecular Mechanism
Rac-Ruxolitinib exerts its effects at the molecular level by inhibiting JAK1 and JAK2, thereby blocking the JAK-STAT signaling pathway. This inhibition leads to a decrease in the phosphorylation of STAT proteins, which are used as markers of JAK activity.
Temporal Effects in Laboratory Settings
In laboratory settings, Rac-Ruxolitinib has shown to have significant effects over time. It has been observed to have a well-tolerated pharmacokinetic profile, with a two-compartment model and linear elimination. It has also been noted for its stability and lack of degradation over time.
Dosage Effects in Animal Models
In animal models, the effects of Rac-Ruxolitinib have been observed to vary with different dosages. At clinically-relevant doses, selective JAK1 and JAK2 inhibitors are well-tolerated and suppress IFN-γ–mediated STAT1 phosphorylation. Selective JAK1 vs JAK2 inhibition differentially affects the clinical and laboratory manifestations of disease in mouse models of HLH.
Metabolic Pathways
Rac-Ruxolitinib is involved in the JAK-STAT signaling pathway. Its metabolism is mainly hepatic via CYP3A4 and can be altered by CYP3A4 inducers and inhibitors. The major metabolites of Rac-Ruxolitinib are pharmacologically active.
Actividad Biológica
3-Cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, commonly known as Ruxolitinib, is a potent inhibitor of Janus kinases (JAKs), particularly JAK1 and JAK2. This compound has garnered significant attention due to its therapeutic applications in various hematological malignancies and inflammatory diseases.
- Molecular Formula : C17H18N6
- Molecular Weight : 306.36 Da
- IUPAC Name : (3R)-3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanenitrile
Ruxolitinib functions by selectively inhibiting the JAK family of tyrosine kinases, which play a crucial role in the signaling pathways of various cytokines and growth factors. By blocking these pathways, Ruxolitinib effectively reduces the proliferation of cells associated with inflammatory responses and malignancies.
Anticancer Activity
Ruxolitinib has been primarily studied for its efficacy in treating:
- Myelofibrosis : A type of bone marrow cancer that disrupts the body's normal production of blood cells.
- Polycythemia Vera : A blood disorder in which the body produces too many red blood cells.
In clinical trials, Ruxolitinib has demonstrated significant improvements in spleen size and symptom relief compared to placebo treatments.
| Study | Condition | Results |
|---|---|---|
| COMFORT-I | Myelofibrosis | 48% reduction in spleen size at 48 weeks |
| COMFORT-II | Myelofibrosis | 42% of patients achieved a ≥35% reduction in total symptom score |
Anti-inflammatory Effects
Beyond its anticancer properties, Ruxolitinib has shown promise in treating autoimmune conditions such as:
- Atopic Dermatitis : Clinical trials indicate that Ruxolitinib cream significantly improves skin lesions and reduces itching.
| Study | Condition | Results |
|---|---|---|
| TRuE-AD1 | Atopic Dermatitis | 75% improvement in Eczema Area and Severity Index (EASI) scores at week 8 |
Safety and Side Effects
Ruxolitinib is generally well-tolerated; however, it can cause side effects including:
- Anemia
- Thrombocytopenia
- Increased risk of infections
Monitoring blood counts is essential during treatment to manage these risks effectively.
Case Studies
Several case studies have highlighted the successful use of Ruxolitinib in clinical settings:
- Case Study on Myelofibrosis : A patient with advanced myelofibrosis experienced a marked reduction in splenic size and improvement in quality of life after initiating Ruxolitinib therapy.
- Case Study on Atopic Dermatitis : A pediatric patient treated with Ruxolitinib cream showed significant improvement in skin lesions within two weeks, leading to a better quality of life.
Comparación Con Compuestos Similares
Comparison with Structurally and Mechanistically Similar Compounds
Structural Analogues Targeting JAK Kinases
Table 1: Key JAK Inhibitors and Derivatives
Key Findings and Differentiation
(a) Ruxolitinib vs. KEV
- Potency : Ruxolitinib exhibits >25-fold higher potency against JAK1 compared to KEV (IC₅₀ = 3.3 nM vs. 86.9 nM) .
- Selectivity : KEV lacks JAK2 inhibition, whereas Ruxolitinib dual-targeting of JAK1/2 enhances efficacy in myeloproliferative disorders .
- Structural Features : KEV’s methoxy-phenyl and carboxamide substituents reduce kinase affinity compared to Ruxolitinib’s compact cyclopentyl-nitrile design .
(b) Dichloroacetate Salt (JAK3 Inhibitor)
- Mechanism : This azetidine-containing derivative selectively inhibits JAK3 (IC₅₀ undisclosed), targeting autoimmune pathways (e.g., rheumatoid arthritis) rather than myelofibrosis .
- Pharmacokinetics : The dichloroacetate counterion improves solubility and bioavailability compared to Ruxolitinib’s free base .
(c) Stereoisomers: (3R) vs. (3S)
- Activity : The (3R) enantiomer (Ruxolitinib) is therapeutically active, while the (3S) form shows undetermined efficacy, likely due to altered binding to JAK’s ATP pocket .
- Clinical Relevance : Only the (3R)-form is approved, highlighting the importance of stereochemistry in drug design .
(d) Metabolites and Derivatives
- Hydroxy-Cyclopentyl Derivative : A metabolite of Ruxolitinib with a hydroxylated cyclopentyl group, enhancing aqueous solubility but reducing blood-brain barrier penetration .
- Glucuronide Conjugates : Phase II metabolites excreted renally, critical for minimizing toxicity .
(e) Salt Forms
- Ruxolitinib Phosphate : The phosphate salt (molecular weight 404.36 g/mol, melting point 194–198°C) improves stability and oral absorption compared to the free base .
Métodos De Preparación
Enantioselective Aza-Michael Reaction
The foundational synthesis employs an organocatalytic aza-Michael reaction to establish the stereochemistry of the cyclopentyl-propanenitrile core. Lin et al. (2009) reported using a chiral catalyst to achieve enantiomeric excess >98% for the (3R)-configuration. The reaction sequence begins with the coupling of 4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazole and a β-cyanoaldehyde intermediate under basic conditions.
Critical Parameters :
Deprotection and Final Cyclization
A pivotal step involves deprotecting the pivaloyloxymethyl group from the intermediate (R)-21 using sodium hydroxide in methanol. Hydrolysis at room temperature for 15 hours yields ruxolitinib free base with 100% conversion efficiency. Post-reaction workup includes extraction with ethyl acetate and drying over magnesium sulfate.
Optimization of Reaction Conditions
Temperature and Solvent Selection
Patents highlight the sensitivity of intermediates to thermal degradation. For example, diazomethane-mediated alkylation requires strict temperature control (–20°C for 40–48 hours) to prevent side reactions. Polar aprotic solvents like dichloromethane enhance solubility of the pyrrolo-pyrimidine intermediate.
Statistical Experimental Design
Factorial analysis identified stoichiometry and reaction time as dominant variables. Optimized conditions for the aza-Michael reaction include:
-
Molar Ratio (aldehyde:pyrazole): 1.1:1
-
Reaction Time : 24 hours
Purification and Crystallization Strategies
Column Chromatography
Initial purification of intermediates employs silica gel chromatography with ethyl acetate/hexane (1:4 v/v), achieving >95% purity. This step removes unreacted starting materials and regioisomers.
Salt Formation for Crystallization
Crystalline salts improve handling and stability. Key salt forms include:
Procedure for Oxalate Salt :
-
Dissolve ruxolitinib free base in isopropanol at 56°C.
-
Add oxalic acid solution dropwise.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
X-ray Powder Diffraction (XRPD)
Crystalline salts exhibit distinct patterns. For example, the fumarate salt shows peaks at 4.1° and 20.9° 2θ, confirming monoclinic lattice symmetry.
Challenges and Mitigation Strategies
Regiochemical Control
The pyrazole-pyrrolo-pyrimidine coupling occasionally produces N1 vs. N2 regioisomers. HPLC monitoring (C18 column, acetonitrile/water gradient) enables real-time detection, with retention times of 8.2 min (desired) vs. 9.5 min (isomer).
Hygroscopicity of Free Base
Ruxolitinib free base absorbs moisture rapidly, complicating storage. Lyophilization from tert-butyl alcohol reduces water content to <0.5% w/w.
Comparative Analysis of Salt Forms
The oxalate salt demonstrates superior solubility across physiological pH (1.2–6.8) compared to phosphate and sulfate salts:
| pH | Oxalate (mg/mL) | Phosphate (mg/mL) | Sulfate (mg/mL) |
|---|---|---|---|
| 1.2 | 24.7 ± 0.8 | 21.3 ± 0.6 | 15.2 ± 0.4 |
| 6.8 | 18.9 ± 0.7 | 3.1 ± 0.2 | 2.8 ± 0.1 |
Scale-Up Considerations
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-pyrazolyl]propanenitrile, and how can reaction conditions be optimized?
- Methodology : Synthesis often involves multi-step reactions with sensitive intermediates. For example, purification via column chromatography (ethyl acetate/hexane, 1:4) is critical to isolate intermediates, as described in analogous pyrrolo-pyrimidine syntheses . Temperature control (e.g., maintaining –20°C for 40–48 hours during diazomethane reactions) and solvent selection (e.g., dichloromethane for solubility) are key variables . Statistical experimental design (e.g., factorial analysis) can reduce trial-and-error approaches by identifying critical parameters like reaction time, stoichiometry, and temperature .
Q. How can spectroscopic techniques validate the structural integrity of this compound?
- Methodology :
- NMR : Confirm cyclopentyl and pyrrolo-pyrimidine moieties via characteristic proton shifts (e.g., cyclopentyl protons at δ 1.5–2.0 ppm; aromatic protons in pyrrolo-pyrimidine at δ 8.0–9.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (e.g., [M+H]+ for C₁₈H₂₁N₅ requires exact mass 323.1856).
- X-ray Crystallography : Resolve ambiguous stereochemistry or regiochemistry in complex heterocycles .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or biological targets of this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization or substitution reactions, as demonstrated in ICReDD’s reaction path search methods .
- Molecular Docking : Screen against kinase targets (e.g., JAK/STAT pathways) by aligning the pyrrolo-pyrimidine core with ATP-binding pockets, leveraging structural analogs like baricitinib (DrugBank ID: DB03153) .
- Machine Learning : Train models on pyrrolo-pyrimidine bioactivity datasets to predict ADMET properties or off-target effects .
Q. How can researchers resolve contradictions in bioactivity data across different assay systems?
- Methodology :
- Assay Standardization : Control variables such as cell line selection (e.g., HEK293 vs. Jurkat for kinase inhibition) and buffer conditions (pH, ion concentration).
- Orthogonal Validation : Pair enzymatic assays (e.g., fluorescence-based kinase activity) with cellular proliferation assays (e.g., MTT) to confirm target engagement vs. cytotoxicity .
- Meta-Analysis : Compare data across published studies (e.g., IC₅₀ variations) using statistical tools like ANOVA to identify outliers or confounding factors .
Q. What strategies enable efficient scale-up from milligram to gram-scale synthesis for preclinical studies?
- Methodology :
- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., nitrile formation) to improve safety and yield .
- Separation Technologies : Implement membrane filtration or centrifugal partition chromatography (CPC) for high-purity isolation of polar intermediates .
- DoE Optimization : Apply response surface methodology (RSM) to balance cost, time, and yield in multi-step syntheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
